Formamide, N-(1-ethoxyethyl)-
Description
Contextualization within the Chemistry of Substituted Formamides
Substituted formamides are a class of organic compounds characterized by a formyl group bonded to a nitrogen atom, which is further substituted with one or two organic groups. These compounds are more than just solvents; they are versatile reagents and intermediates in a multitude of chemical transformations. nih.govwikipedia.org Their utility stems from the reactivity of the formyl group and the influence of the nitrogen substituents on the molecule's electronic and steric properties.
N-(1-ethoxyethyl)-formamide is a specific iteration of a substituted formamide (B127407), featuring a 1-ethoxyethyl group attached to the nitrogen atom. This particular substitution pattern imparts distinct chemical characteristics to the molecule, influencing its reactivity and potential applications. The presence of the ethoxy group introduces an acetal-like functionality, which can be a key feature in its chemical behavior.
The broader family of N-substituted formamides serves as precursors for the synthesis of various other valuable compounds, such as isonitriles, through reactions with reagents like triphenylphosphine (B44618) and iodine. organic-chemistry.org They have also been explored as alternatives to traditional carbonyl compounds in multicomponent reactions like the Passerini reaction, expanding the scope and diversity of accessible molecular scaffolds. rsc.org Furthermore, formamides can act as catalysts in nucleophilic substitution reactions, with their catalytic activity being tunable based on their structural and electronic properties. acs.org
Significance in Contemporary Organic Synthesis and Industrial Applications
The significance of N-(1-ethoxyethyl)-formamide and related compounds is evident in their application as building blocks and intermediates. For instance, N-alkoxyethylformamides can be synthesized by reacting a vinyl ether with formamide in the presence of a catalyst. molaid.com This method provides a pathway to this class of compounds, which can then be utilized in further synthetic steps.
A notable application of N-(1-ethoxyethyl)-formamide is its role as a precursor in the production of N-vinylformamide. molaid.com This transformation involves the elimination of ethanol (B145695), a process that can be carried out under specific temperature and pressure conditions, often using a catalyst like magnesium oxide. molaid.com N-vinylformamide is a valuable monomer used in the production of various polymers with a wide range of applications.
The physical and chemical properties of N-(1-ethoxyethyl)-formamide are crucial for its handling and application in synthesis. While specific experimental data for this compound is not extensively documented in readily available literature, predicted values provide some insight.
Table 1: Predicted Physicochemical Properties of N-(1-ethoxyethyl)-formamide
| Property | Predicted Value |
| Boiling Point | 226.0 ± 23.0 °C |
| Density | 0.945 ± 0.06 g/cm³ |
| LogP | 0.3 |
| Data sourced from molaid.com |
These predicted properties suggest a relatively high boiling point and moderate polarity, which are important considerations for its use as a solvent or reactant in chemical processes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
38591-95-6 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-(1-ethoxyethyl)formamide |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7) |
InChI Key |
SCIZUMQARSPVKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Ethoxyethyl Formamide
Direct Synthetic Routes and Optimization
The direct synthesis of N-(1-ethoxyethyl)formamide can be achieved through several key reactions, primarily involving the interaction of formamide (B127407) with either vinyl ethers or acetals. These methods often rely on acid or base catalysis to proceed efficiently.
Acid/Base Catalyzed Reactions
The addition of formamide to ethyl vinyl ether represents a direct route to N-(1-ethoxyethyl)formamide. This reaction's success hinges on the regioselective nature of the addition, where the formamide nitrogen attacks the more substituted carbon of the vinyl ether double bond. The presence of a catalyst is crucial to facilitate this transformation. Both acid and base catalysts can be employed to promote the reaction, influencing the reaction rate and selectivity.
An alternative synthetic approach involves the reaction of acetaldehyde (B116499) diethyl acetal (B89532) with formamide. In this process, one of the ethoxy groups of the acetal is displaced by the formamide. This reaction is typically catalyzed by an acid, which activates the acetal for nucleophilic attack by the formamide. The equilibrium of this reaction can be influenced by the removal of the ethanol (B145695) byproduct.
Process Parameters and Catalysis
The efficiency and yield of the synthesis of N-(1-ethoxyethyl)formamide are significantly impacted by various process parameters. The choice of catalyst, whether acidic or basic, is a primary consideration that dictates the reaction mechanism. Temperature plays a critical role; higher temperatures can increase the reaction rate but may also lead to undesired side reactions or decomposition of the product. The pressure under which the reaction is conducted can also be a factor, particularly for reactions involving volatile components. The selection of a solvent is another important parameter, as it can influence the solubility of reactants and the stability of intermediates. Optimization of these parameters is essential for achieving high yields and purity of the final product.
Formation as a Reactive Intermediate in Complex Processes
Beyond its direct synthesis, N-(1-ethoxyethyl)formamide can also be formed as a transient or reactive intermediate in more complex chemical transformations.
Intermediacy in Carbon Dioxide Hydrogenation Pathways
In the context of carbon dioxide (CO2) utilization, N-(1-ethoxyethyl)formamide has been proposed as a potential intermediate in certain catalytic pathways. For instance, in the hydrogenation of CO2 in the presence of amines and ethanol, it is conceivable that formamide or its derivatives are formed in situ. Subsequent reaction with acetaldehyde, which could arise from the hydrogenation of CO or other C1 sources, could lead to the transient formation of N-(1-ethoxyethyl)formamide. This intermediate could then be further transformed into other valuable chemical products. The specific conditions of the hydrogenation process, including the catalyst, temperature, and pressure, would determine the likelihood and lifetime of such an intermediate.
Generation from Amines and CO2/H2 Feedstocks
The synthesis of formamides through the N-formylation of amines utilizing carbon dioxide (CO2) and hydrogen (H2) as feedstocks represents a significant advancement in green and sustainable chemistry. rsc.org This methodology leverages the abundant and non-toxic nature of CO2 as a C1 building block, offering an environmentally benign alternative to traditional formylating agents like carbon monoxide or formic acid derivatives. ethz.ch The process generally involves the catalytic hydrogenation of CO2 in the presence of an amine to yield the corresponding formamide.
A comprehensive search of scientific literature did not yield specific studies or detailed research findings for the synthesis of Formamide, N-(1-ethoxyethyl)- from its corresponding amine, 1-ethoxyethanamine, using CO2 and H2 feedstocks. However, the general principles and methodologies for the N-formylation of a wide array of other primary and secondary amines are well-established, providing a framework for how such a synthesis might be approached.
The reaction is typically carried out in an autoclave reactor under pressure, with temperatures, pressures, and reaction times varying significantly based on the catalyst and substrate used. rsc.org A diverse range of catalytic systems have been developed to facilitate this transformation, including those based on noble metals such as ruthenium and palladium, as well as non-noble metal catalysts. rsc.orgfudan.edu.cn
For instance, research has demonstrated the successful formylation of various aliphatic and aromatic amines. ethz.ch One study detailed a heterogeneous palladium catalyst (Pd/Al2O3) used for the formylation of different amines, where the reaction was conducted at 130 °C under 1 MPa of CO2 and 2 MPa of H2 for 24 hours. rsc.org Another approach utilized porous organometallic polymers with iridium as the active metal, which proved highly efficient for the N-formylation of diverse amines under mild conditions. fudan.edu.cn
The general reaction can be represented as follows:
R1R2NH + CO2 + H2 → R1R2NCHO + H2O
The selectivity of the reaction towards the formylated product over further reduction to a methylated amine is a key challenge that is influenced by the choice of catalyst, solvent, and reaction conditions. rsc.org While this synthetic route is a cornerstone of CO2 utilization and has been applied to many amines, specific data regarding reaction conditions, catalyst performance, and yields for the synthesis of Formamide, N-(1-ethoxyethyl)- via this method are not available in the reviewed literature. rsc.orgethz.ch
Chemical Reactivity and Mechanistic Investigations of N 1 Ethoxyethyl Formamide
Fundamental Transformation Reactions
The reactivity of N-(1-ethoxyethyl)-formamide is characterized by two principal types of transformations: elimination reactions that generate a vinyl group, and hydrogenation reactions that cleave either the C-N or C-O bond.
Elimination Reactions to Yield N-Vinylformamide
N-vinylformamide (NVF) is a significant monomer used in the synthesis of specialty polymers with applications in fields ranging from medicine to water treatment. sigmaaldrich.com One of the conceptual pathways to NVF involves the elimination of an alcohol from an N-(1-alkoxyethyl)-formamide precursor, such as N-(1-ethoxyethyl)-formamide. This reaction involves the removal of ethanol (B145695) to form a carbon-carbon double bond.
While direct literature on the elimination from N-(1-ethoxyethyl)-formamide is sparse, the mechanism can be inferred from related syntheses of NVF and general principles of elimination reactions. libretexts.orgmasterorganicchemistry.com The synthesis of NVF often proceeds through an intermediate like N-(1-hydroxyethyl)formamide, which is formed from formamide (B127407) and acetaldehyde (B116499). google.comjustia.com This hydroxy intermediate is then typically esterified (e.g., with acetic anhydride) to convert the hydroxyl group into a better leaving group. chemicalbook.com The subsequent step is a thermal or catalyzed elimination (cracking or dissociation) of this ester to yield N-vinylformamide. google.comjustia.comchemicalbook.com
Hydrogenation Pathways and Selectivity
The catalytic hydrogenation of formamides is a critical reaction, particularly in the context of CO2 utilization, where formamides can be key intermediates. masterorganicchemistry.comgoogle.comchemicalbook.comgoogle.com Mechanistic studies, often using model substrates like N-formyl piperidine (B6355638) which shares the core formamide functional group, provide deep insights into the hydrogenation of compounds such as N-(1-ethoxyethyl)-formamide. The central challenge in formamide hydrogenation is controlling the selectivity between two competing pathways: C-N bond cleavage (deaminative hydrogenation) and C-O bond cleavage (deoxygenative hydrogenation). google.comchemicalbook.com
The desired pathway for many applications, such as regenerating an amine from a formamide intermediate in CO2 capture cycles, is the selective cleavage of the carbon-nitrogen bond. masterorganicchemistry.comchemicalbook.com This deaminative hydrogenation results in the formation of an alcohol and the corresponding amine.
The generally accepted mechanism proceeds through the initial hydrogenation of the formamide's carbonyl group to form a hemiaminal intermediate. google.comgoogle.com For C-N cleavage to occur, this hemiaminal intermediate must be deprotonated. google.comchemicalbook.com This deprotonation step is crucial as it prevents the subsequent dehydration that leads to C-O cleavage. The resulting anionic intermediate then facilitates the cleavage of the C-N bond, ultimately yielding formaldehyde (B43269) (which is further hydrogenated to methanol) and the parent amine. google.com The presence of a sufficiently strong basic additive is therefore essential to promote this pathway. chemicalbook.com
In the absence of a strong base, the hemiaminal intermediate formed during hydrogenation follows a different path. google.comchemicalbook.com This pathway involves the cleavage of the carbon-oxygen bond. The hemiaminal intermediate undergoes a dehydration step, where a molecule of water is eliminated to form a cationic iminium intermediate. google.com This iminium species is then rapidly hydrogenated by the catalyst to yield the corresponding N-methylated amine. google.comchemicalbook.com This C-O cleavage pathway is often considered a deactivation route in processes like CO2 capture and conversion, as it irreversibly converts the amine into a form that may no longer be active for its intended purpose. masterorganicchemistry.comchemicalbook.com
The choice of catalyst system plays a significant role in the hydrogenation of formamides, although studies show that the presence of additives can be even more critical in directing selectivity. google.comchemicalbook.com
Heterogeneous Catalysts : A wide range of heterogeneous catalysts have been studied for formamide hydrogenation. Commercial methanol (B129727) synthesis catalysts like Cu/ZnO/Al2O3, without additives, typically show high selectivity towards C-O cleavage, producing the N-methylated product. google.com Other supported metal catalysts, including Pd/Al2O3 and Ag/Al2O3, have also been investigated. google.com While the catalyst choice is important, research demonstrates that even catalysts that are typically selective for C-O cleavage can be switched to favor C-N cleavage with the addition of a basic additive. google.comchemicalbook.com For instance, Ru/Al2O3 has been noted to selectively produce methane (B114726) under certain hydrogenation conditions. google.com
Homogeneous Catalysts : Homogeneous catalysts, such as the organometallic complex Ru-MACHO, have also been employed. chemicalbook.com Similar to heterogeneous systems, the selectivity of homogeneous catalysts can be dramatically switched from C-O to C-N cleavage by the introduction of a base. google.com While often highly active and selective, a major drawback of homogeneous catalysts is the difficulty in separating them from the product mixture, making them less ideal for continuous flow operations compared to their heterogeneous counterparts. google.com
Ionic Liquid-Based and Biphasic Systems : To combine the advantages of homogeneous catalysis with the ease of product separation, biphasic systems are being explored. In these systems, the catalyst may be dissolved in one liquid phase (e.g., an organic solvent or an ionic liquid) while the products reside in a separate, immiscible phase (e.g., an aqueous solution). This approach facilitates catalyst recycling and can be applied to related reactions like the hydrogenation of CO2 to formic acid, demonstrating a promising strategy for efficient catalytic processes.
The most decisive factor in controlling the outcome of formamide hydrogenation is the use of basic additives. chemicalbook.com Extensive research has shown that adding a base with a sufficient pKa can completely switch the reaction selectivity from the C-O cleavage pathway to the C-N cleavage pathway. google.comchemicalbook.com
The key role of the base is to deprotonate the hemiaminal intermediate that is formed in the initial step of the hydrogenation. chemicalbook.comgoogle.com This deprotonation prevents the dehydration step necessary for C-O cleavage and instead funnels the reaction down the C-N cleavage pathway. Bases such as potassium tert-butoxide (KOtBu) have proven highly effective in this role. google.comchemicalbook.com Studies have shown that bases with a pKa greater than 15.7 (in water) are effective at promoting C-N bond cleavage. chemicalbook.com This finding is consistent across both heterogeneous and homogeneous catalyst systems, highlighting it as a universal principle for controlling selectivity in formamide hydrogenation. chemicalbook.com
The following table summarizes the effect of a basic additive on the hydrogenation of a model formamide substrate, N-formyl piperidine, using different catalyst systems.
| Catalyst | Additive | Conversion (%) | Methanol Selectivity (%) (via C-N Cleavage) | N-Methyl Piperidine Selectivity (%) (via C-O Cleavage) | Reference |
|---|---|---|---|---|---|
| Cu/ZnO/Al₂O₃ | None | 94.2 | 4.9 | 95.1 | google.com |
| Cu/ZnO/Al₂O₃ | KOtBu | 48.8 | 98.1 | 1.9 | google.com |
| Ag/Al₂O₃ | None | 29.3 | 1.7 | 98.3 | google.com |
| Ag/Al₂O₃ | KOtBu | 27.5 | 98.5 | 1.5 | google.com |
| Pd/Al₂O₃ | None | 89.9 | 1.1 | 98.9 | google.com |
| Pd/Al₂O₃ | KOtBu | 32.4 | 98.8 | 1.2 | google.com |
| Ru-MACHO (Homogeneous) | None | 98.0 | 1.0 | 99.0 | google.com |
| Ru-MACHO (Homogeneous) | KOtBu | 89.1 | 99.0 | 1.0 | google.com |
Other Synthetic Transformations and Derivatization Strategies
While "Formamide, N-(1-ethoxyethyl)-" is not extensively documented in scientific literature, its identity as an N-acyl-N,O-acetal suggests a range of potential chemical transformations. This functional group is known to be a valuable synthetic intermediate, primarily acting as a stable precursor to reactive N-acylimines, which can then undergo various nucleophilic attacks.
A notable synthetic application of N-(1-ethoxyethyl)formamide is its use in the preparation of N-vinylformamide. This transformation involves an elimination reaction, where the ethoxy group is removed, leading to the formation of a carbon-carbon double bond. A Chinese patent details a method for this conversion, highlighting its utility as a chemical intermediate. google.com In this process, N-(1-ethoxyethyl)formamide is heated, and upon completion of the reaction, N-vinylformamide is obtained through reduced pressure distillation. google.com
The reaction demonstrates the derivatization of N-(1-ethoxyethyl)formamide into a valuable monomer. The conditions for this transformation are summarized in the table below.
Table 1: Synthesis of N-vinylformamide from N-(1-ethoxyethyl)formamide google.com
| Reactant | Reaction Temperature | Reaction Time | Product | Yield | Purity |
| N-(1-ethoxyethyl)formamide | 70 °C | 10 hours | N-vinylformamide | 7.4% | 34.9% |
This particular derivatization underscores the potential of N-(1-ethoxyethyl)formamide as a building block in organic synthesis. The N-acyl-N,O-acetal moiety allows for transformations that are not readily achievable with simple amides. The general reactivity of this class of compounds suggests that N-(1-ethoxyethyl)formamide could also participate in reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. However, specific examples of such transformations for this particular compound are not widely reported in peer-reviewed journals.
The synthesis of the parent compound, N-(1-ethoxyethyl)formamide, is achieved from N-(1-hydroxyethyl)formamide and ethanol in the presence of an acid catalyst. google.com This precursor itself is derived from the reaction of acetaldehyde and formamide.
Advanced Spectroscopic and Computational Characterization of N 1 Ethoxyethyl Formamide
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable tools in modern chemistry, providing insights into molecular structure, bonding, and dynamics. For a compound like N-(1-ethoxyethyl)-formamide, a combination of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy techniques offers a powerful approach for its characterization.
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
For instance, in the ¹H NMR spectrum of a related compound, N,N-dimethylformamide diethyl acetal (B89532), the protons on the carbons adjacent to the nitrogen and oxygen atoms exhibit characteristic chemical shifts. rsc.org Similarly, for N-(1-ethoxyethyl)-formamide, one would expect to observe distinct signals for the formyl proton (CHO), the methine proton (CH) of the ethoxyethyl group, the methylene (B1212753) protons (CH₂) of the ethoxy group, and the methyl protons (CH₃) of both the ethyl and ethoxyethyl groups. The coupling between these protons would provide further confirmation of the structure.
The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon environments. rsc.org The carbonyl carbon of the formamide (B127407) group would appear at a characteristic downfield shift. The carbon atoms of the ethoxyethyl group would also have distinct chemical shifts influenced by their proximity to the nitrogen and oxygen atoms.
Representative ¹³C NMR Data for a Structurally Similar Compound: N,N-Dimethylformamide diethyl acetal chemicalbook.com
| Carbon Atom | Chemical Shift (ppm) |
| CH(O-)₂ | Not specified |
| N(CH₃)₂ | Not specified |
| -OCH₂CH₃ | Not specified |
| -OCH₂CH₃ | Not specified |
Note: Specific peak assignments for all carbons were not available in the cited source.
The study of various N,N-diaryl-substituted formamides has shown that the presence of different aryl groups can lead to the observation of stereoisomers by ¹H NMR, indicated by separate signals for the methine protons of the formyl group. znaturforsch.com This suggests that N-(1-ethoxyethyl)-formamide might also exhibit stereoisomerism that could be investigated using NMR techniques.
Operando NMR spectroscopy is a powerful technique that allows for the real-time monitoring of chemical reactions, providing invaluable insights into reaction mechanisms, kinetics, and the identification of transient intermediates. physicsworld.comru.nlresearchgate.netelectrochem.org This method is particularly useful for studying reactions involving N-(1-ethoxyethyl)-formamide, as it can track the transformation of the formamide and acetal functional groups under actual reaction conditions.
By acquiring NMR spectra at various time points during a reaction, researchers can observe the consumption of reactants, the formation of products, and the appearance and disappearance of any intermediate species. physicsworld.com This is crucial for understanding the reaction pathway and for optimizing reaction conditions to improve yield and selectivity. For example, in the context of catalysis, operando NMR can help to identify the active catalytic species and to understand how the catalyst interacts with the substrate. ru.nlresearchgate.net The development of new operando NMR methods is expanding the scope of this technique to a wider range of chemical and electrochemical systems, including organic electrosynthesis. ru.nl
IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of a compound. The FT-IR spectrum of N-(1-ethoxyethyl)-formamide would be characterized by absorption bands corresponding to its key functional groups.
The most prominent bands would include the N-H stretching and bending vibrations, the C=O (amide I) stretching vibration, and the C-N stretching and N-H bending (amide II and III) vibrations of the formamide moiety. tandfonline.comresearchgate.netresearchgate.netnih.gov The C-O stretching vibrations of the ethoxy group and the C-H stretching and bending vibrations of the alkyl chains would also be present. tandfonline.com The precise positions of these bands can be influenced by factors such as hydrogen bonding and the conformational state of the molecule. tandfonline.comresearchgate.net
Characteristic Infrared Absorption Frequencies for Formamides chemicalbook.comnist.gov
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | 3400-3100 |
| C-H Stretch | 3000-2850 |
| C=O Stretch (Amide I) | 1700-1650 |
| N-H Bend (Amide II) | 1650-1550 |
| C-N Stretch / N-H Bend (Amide III) | 1300-1200 |
| C-O Stretch | 1200-1000 |
Attenuated Total Reflection-Infrared (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are powerful in-situ techniques that allow for the monitoring of reactions at interfaces and on the surface of materials, respectively. nih.govoptica.orgudel.eduresearchgate.net
ATR-IR spectroscopy is particularly well-suited for studying reactions in solution, providing kinetic and mechanistic information by monitoring the changes in the IR spectra of reactants, intermediates, and products over time. nih.govudel.eduresearchgate.netmt.com This technique could be employed to study the hydrolysis of N-(1-ethoxyethyl)-formamide or its participation in other chemical transformations in real-time. nih.govudel.edu
DRIFTS, on the other hand, is ideal for analyzing powdered or solid samples and is widely used in the study of heterogeneous catalysis. researchgate.netintertek.comwikipedia.orgresearchgate.net If N-(1-ethoxyethyl)-formamide were to be used in a reaction involving a solid catalyst, DRIFTS could be used to observe the adsorption of the molecule onto the catalyst surface and its subsequent transformation. intertek.comresearchgate.net This provides valuable information about the surface chemistry and the nature of the active sites on the catalyst. researchgate.net
Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of organic compounds. In the analysis of N-(1-ethoxyethyl)-formamide, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its fragmentation pathways under ionization.
In a typical mass spectrum, the molecular ion peak (M+) would correspond to the molecular weight of N-(1-ethoxyethyl)-formamide. The fragmentation of this molecular ion would likely involve the cleavage of the C-N bond, the C-O bonds of the ethoxy group, and the formyl group. The interpretation of these fragmentation patterns is crucial for confirming the compound's structure. youtube.com The use of high-resolution mass spectrometry would allow for the precise determination of the elemental composition of the parent ion and its fragments.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of N-(1-ethoxyethyl)-formamide
| Fragment Structure | Predicted m/z | Description |
| [CH3CH(OC2H5)NCHO]+• | 117 | Molecular Ion |
| [CH3CH(OC2H5)]+ | 73 | Loss of formyl group (CHO) |
| [CH3CH=NCHO]+ | 71 | Loss of ethoxy radical (•OC2H5) |
| [C2H5O]+ | 45 | Ethoxy cation |
| [CH3CH=NH]+ | 44 | Rearrangement and cleavage |
| [CHO]+ | 29 | Formyl cation |
This table is predictive and based on common fragmentation patterns of similar organic molecules.
Advanced Computational and Theoretical Studies
Computational chemistry provides powerful tools to complement experimental data, offering a deeper understanding of molecular properties and behavior at the atomic level.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and properties of molecules. mdpi.com
Quantum chemical calculations are vital for understanding the non-covalent interactions that govern the association of molecules. ias.ac.in For N-(1-ethoxyethyl)-formamide, DFT can be employed to study intermolecular hydrogen bonding. The formamide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for the formation of hydrogen-bonded networks. ias.ac.innih.gov
Computational studies on simpler amides like formamide have shown that hydrogen bonding plays a significant role in their aggregation patterns. ias.ac.in These studies reveal the cooperativity of hydrogen bonds in different arrangements. ias.ac.in Similar calculations for N-(1-ethoxyethyl)-formamide would elucidate the preferred geometries of its dimers and larger clusters, providing insight into its bulk properties. The strength and nature of these hydrogen bonds can be quantified through methods like Atoms-in-Molecules (AIM) analysis. ias.ac.inrsc.org
DFT calculations are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR parameters. rsc.org By computing the theoretical chemical shifts for the ¹H and ¹³C nuclei in N-(1-ethoxyethyl)-formamide, one can aid in the assignment of experimental NMR spectra. mdpi.com
The accuracy of these predictions depends on the chosen functional and basis set. mdpi.comrsc.org Benchmarking studies have identified optimal DFT methodologies for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. mdpi.com Such calculations can be particularly useful in distinguishing between isomers or confirming complex structural assignments. rsc.org
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a microscopic view of processes that are often inaccessible to direct experimental observation. frontiersin.org For N-(1-ethoxyethyl)-formamide, MD simulations can be used to investigate its behavior in the liquid state or in solution.
By employing a suitable force field, such as the Optimized Potentials for Liquid Simulations (OPLS), MD simulations can reveal details about the local structure and interactions of the molecule. pku.edu.cn For example, simulations of formamide in aqueous solution have provided insights into the hydrogen bonding network and the influence of the solute on the structure of water. pku.edu.cn Similar simulations for N-(1-ethoxyethyl)-formamide could elucidate its solvation properties and its tendency to self-associate in different solvents. nih.govresearchgate.net
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the exploration of transition states and reaction intermediates that may be difficult to detect experimentally. mit.edu The synthesis of N-(1-ethoxyethyl)-formamide likely involves the reaction of formamide with an acetaldehyde (B116499) diethyl acetal or a related precursor.
Quantum chemical calculations can be used to model the reaction pathway, calculating the energies of reactants, products, intermediates, and transition states. nih.gov This allows for the determination of activation barriers and reaction enthalpies, providing a detailed understanding of the reaction mechanism. For example, computational studies have been used to elucidate the pathways of formamide decomposition and its role in prebiotic chemistry. nih.govnih.gov Similar approaches could be applied to model the synthesis of N-(1-ethoxyethyl)-formamide, potentially guiding the optimization of reaction conditions. researchgate.netfrontiersin.org
Applications and Industrial Significance of N 1 Ethoxyethyl Formamide
As a Key Synthetic Intermediate
N-(1-ethoxyethyl)formamide serves as a crucial starting material or intermediate in several important chemical transformations.
Essential Intermediate in Integrated Carbon Dioxide Capture and Conversion Processes for C1 Products (e.g., Methanol (B129727), Methane)
The integration of carbon dioxide (CO₂) capture and its subsequent conversion into valuable chemicals, often referred to as Carbon Capture and Utilization (CCU), is a rapidly developing field aimed at mitigating greenhouse gas emissions. In some of these integrated processes, N-(1-ethoxyethyl)formamide and related formamide (B127407) derivatives play a crucial role as intermediates.
Recent research has focused on developing catalytic systems that favor the deaminative hydrogenation of formamide intermediates to regenerate the amine and produce methanol. frontiersin.org While the direct involvement of N-(1-ethoxyethyl)formamide in large-scale CO₂ to methanol processes is still under investigation, the fundamental chemistry of formamide hydrogenation is highly relevant. The understanding gained from studying the reactivity of various formamide derivatives, including N-substituted formamides, provides a roadmap for designing more efficient catalysts for integrated CO₂ capture and conversion systems. frontiersin.org
Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Quinoline (B57606) Derivatives)
Nitrogen-containing heterocyclic compounds, such as quinolines, are important structural motifs found in many pharmaceuticals and biologically active molecules. nih.govnih.govmdpi.comnih.gov The synthesis of these complex molecules often relies on the use of versatile building blocks. While direct use of N-(1-ethoxyethyl)formamide in widely established named reactions for quinoline synthesis like the Combes, Friedländer, or Skraup syntheses is not prominently documented, its structural components are relevant to modern synthetic strategies. nih.govrsc.org
For instance, various methods for the synthesis of quinoline derivatives involve the use of reagents that can be conceptually derived from or are related to the functionalities present in N-(1-ethoxyethyl)formamide. Modern synthetic approaches to quinolines often involve transition-metal-catalyzed reactions, C-H activation, and annulation strategies. mdpi.comresearchgate.net The formamide group, present in N-(1-ethoxyethyl)formamide, is a key functional group in some strategies for introducing nitrogen atoms into the quinoline scaffold. For example, methods have been developed for the C2-H formamidation of quinoline N-oxides using isocyanides, leading to N-(quinolin-2-yl)formamides. researchgate.net
Role in Advanced Catalytic Systems
The unique reactivity of N-(1-ethoxyethyl)formamide and related compounds makes them valuable in the context of advanced catalytic systems, particularly in the burgeoning field of carbon dioxide utilization.
Facilitating Reactive Carbon Dioxide Capture and Utilization
As mentioned previously, the capture of CO₂ using amine-based systems and its subsequent conversion is a key area of research. The formation of formamide intermediates is a central feature of many of these processes. nih.govfrontiersin.org The ability to catalytically control the reaction pathways of these formamides is crucial for the successful implementation of integrated capture and utilization technologies.
Research into the catalytic hydrogenation of formamides provides insights into how to steer the reaction towards the desired products. For example, the choice of catalyst and the addition of basic additives can significantly influence the selectivity between C-N and C-O bond cleavage. frontiersin.org This control is essential for regenerating the amine capture agent and producing valuable chemicals like methanol. While specific studies focusing exclusively on N-(1-ethoxyethyl)formamide in this context are limited, the principles derived from the study of other N-substituted formamides are directly applicable.
Component or Precursor in Supported Catalytic Systems
The development of heterogeneous catalysts is critical for industrial applications due to their ease of separation and recyclability. In some cases, organic molecules like N-(1-ethoxyethyl)formamide or its derivatives can serve as precursors or components in the preparation of supported catalysts.
For instance, the synthesis of supported metal catalysts can involve the use of organic ligands to control the size and dispersion of metal nanoparticles on a solid support. While there is no direct evidence of N-(1-ethoxyethyl)formamide being used for this purpose, the broader class of amides and formamides can be involved in the synthesis of catalytic materials. For example, formamide itself has been used in the synthesis of certain catalytic systems. researchgate.net The development of novel supported catalysts for various transformations, including CO₂ reduction and the synthesis of fine chemicals, is an active area of research where the functionalities present in N-(1-ethoxyethyl)formamide could potentially be exploited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
